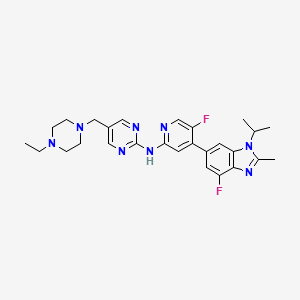

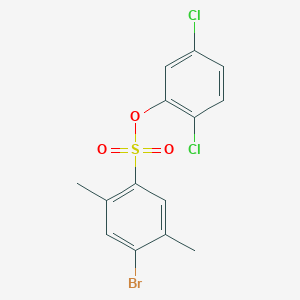

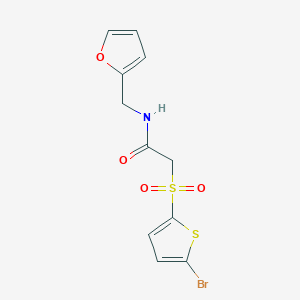

![molecular formula C19H29NO4 B2361236 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate CAS No. 2365419-67-4](/img/structure/B2361236.png)

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of tert-butyl carbamate , which is a carbamate ester obtained by the formal condensation of the hydroxy group of tert-butanol with the amino group of carbamic acid . It’s used as an ammonia equivalent in a wide array of reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl carbamates can generally be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

The compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This is a crucial step in the synthesis of various aniline derivatives, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.

Preparation of Tetrasubstituted Pyrroles

It serves as a starting material in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant heterocycles in medicinal chemistry, with applications ranging from anti-inflammatory agents to anticancer drugs.

Cross-Coupling Reactions

This compound is involved in cross-coupling reactions with various aryl (Het) halides, using Cs2CO3 as a base in 1,4-dioxane . Such reactions are fundamental in creating complex molecules for materials science and pharmaceuticals.

Synthesis of Primary Amines

Di-tert-butyl (3-isopropylphenyl)iminodicarbonate is utilized as a reagent for the preparation of primary amines from alkyl halides . This method is an alternative to the Gabriel synthesis and is used for generating amines, which are key functional groups in many biologically active compounds.

Mitsunobu Reaction

The compound is also employed in the Mitsunobu reaction, which converts alcohols into amines . This reaction is widely used in the synthesis of pharmaceuticals and in the modification of natural products.

Fragment Synthesis for Tetrafibricin

It is used in the synthesis of C1-C20 and C21-C40 fragments of tetrafibricin , a compound that has potential therapeutic applications. This showcases the compound’s role in the synthesis of complex natural products.

Protective Group in Peptide Synthesis

As a Boc-protecting group, it is extensively used in peptide synthesis to protect the amine functionality during the coupling of amino acids . This is essential for the production of peptides and proteins with specific sequences and structures.

Material Science Applications

Lastly, the stability and reactivity of this compound make it suitable for material science applications, where it can be used to modify surfaces or create polymers with specific properties .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-propan-2-ylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-13(2)14-10-9-11-15(12-14)20(16(21)23-18(3,4)5)17(22)24-19(6,7)8/h9-13H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXBBLJUFZJMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

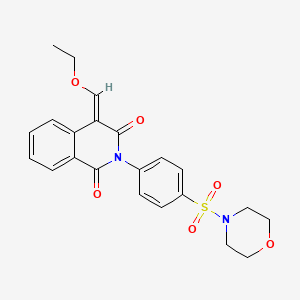

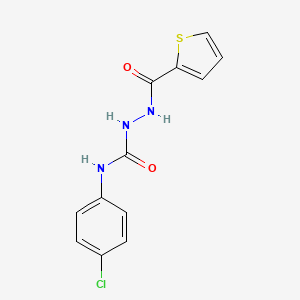

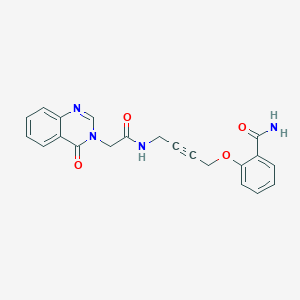

![[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2361153.png)

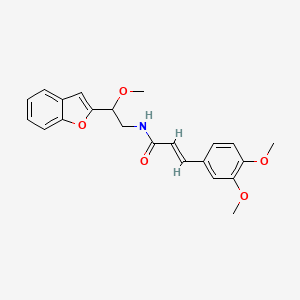

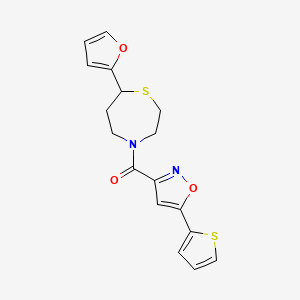

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)

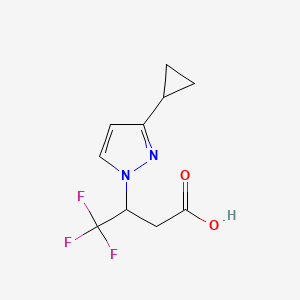

![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)

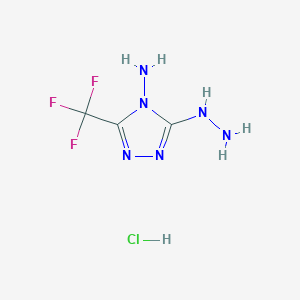

![2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide](/img/structure/B2361169.png)